N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Catalog No.
S2671269
CAS No.
941896-05-5
M.F
C13H16N2O2S
M. Wt
264.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-...

CAS Number

941896-05-5

Product Name

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]furan-2-carboxamide

Molecular Formula

C13H16N2O2S

Molecular Weight

264.34

InChI

InChI=1S/C13H16N2O2S/c1-15(2)10(12-6-4-8-18-12)9-14-13(16)11-5-3-7-17-11/h3-8,10H,9H2,1-2H3,(H,14,16)

InChI Key

QSKRFHUUEBOUFR-UHFFFAOYSA-N

SMILES

CN(C)C(CNC(=O)C1=CC=CO1)C2=CC=CS2

solubility

not available

Photoinitiators in Polymer Chemistry

Field: Polymer Chemistry

Application Summary: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which have a similar structure to the compound , are used as photoinitiators under LEDs in polymer chemistry .

Methods of Application: These derivatives can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .

Results or Outcomes: When combined with various additives, most of the ANN1–3 based multi-component photoinitiating systems are efficient in free radical photopolymerization at 385 nm, 405 nm, 455 nm, 470 nm and even under a low-intensity polychromatic visible light (from a halogen lamp) with the final conversions being higher than 60% .

Fungicidal Activity

Field: Agricultural Chemistry

Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These derivatives show promising fungicidal activity .

Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra .

Results or Outcomes: The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities .

Photopolymerization in 3D Printing

Field: Material Science and Engineering

Application Summary: N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, which have a similar structure to the compound , can be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .

Results or Outcomes: The ANN2 based photoinitiating system can also be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .

Solvent in Chemical Reactions

Field: Organic Chemistry

Application Summary: 2-[2-(Dimethylamino)ethoxy]ethanol, a compound with a similar structure to the one , is an organic compound with the molecular formula C6H15NO2 and is a liquid at room temperature . It is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality .

Methods of Application: Like other organic amines, it acts as a weak base . It can be used as a solvent in various chemical reactions .

Results or Outcomes: Due to its polyfunctional nature, it can participate in a variety of chemical reactions, making it a versatile solvent in organic chemistry .

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a chemical compound characterized by its unique structure, which includes a furan ring and a thiophene moiety. The molecular formula of this compound is C13H16N2O2C_{13}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 232.28 g/mol. The compound features a dimethylamino group, contributing to its potential biological activity and interaction with various biological targets.

Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • N-alkylation: The dimethylamino group can participate in N-alkylation reactions, potentially modifying the pharmacological properties of the compound.
  • Electrophilic Aromatic Substitution: The thiophene ring may undergo electrophilic substitution reactions, allowing for further derivatization of the compound.

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide exhibits promising biological activities. Preliminary studies suggest it may possess:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects: The presence of the furan and thiophene moieties may contribute to anti-inflammatory activity.
  • Neuroprotective Effects: Compounds with dimethylamino groups are often investigated for neuroprotective properties.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can be achieved through several methods:

  • Condensation Reaction: The reaction between furan-2-carboxylic acid and 2-(dimethylamino)ethyl thiophene can yield the desired amide.
    Furan 2 carboxylic acid+2 dimethylamino ethyl thiopheneN 2 dimethylamino 2 thiophen 2 yl ethyl furan 2 carboxamide\text{Furan 2 carboxylic acid}+\text{2 dimethylamino ethyl thiophene}\rightarrow \text{N 2 dimethylamino 2 thiophen 2 yl ethyl furan 2 carboxamide}
  • Reflux Method: Heating the reactants in a suitable solvent (e.g., ethanol or methanol) under reflux conditions can facilitate the formation of the amide bond.
  • Use of Coupling Agents: Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base can enhance the reaction efficiency.

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests potential as an antimicrobial or anti-inflammatory agent.
  • Agricultural Chemicals: Similar compounds are explored for use as pesticides or herbicides due to their biological activity.
  • Material Science: The unique structure may lend itself to applications in organic electronics or polymer synthesis.

Interaction studies involving N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide are essential for understanding its pharmacodynamics. Key aspects include:

  • Protein Binding Studies: Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability.
  • Receptor Binding Assays: Evaluating interactions with specific receptors (e.g., neurotransmitter receptors) to ascertain its mechanism of action.

These studies help in predicting the pharmacokinetics and therapeutic efficacy of the compound.

Several compounds share structural characteristics with N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide, including:

Compound NameStructural FeaturesUnique Attributes
N-[1-(dimethylamino)-1-(thiophen-3-yl)propyl]furan-3-carboxamideThiophene ring, Dimethylamino groupPotential anti-cancer properties
N-[4-(dimethylamino)-4-(pyridin-3-yl)butanamide]Pyridine ring, Dimethylamino groupNeuroprotective effects
N-[3-(dimethylamino)-3-(indolyl)propionamide]Indole ring, Dimethylamino groupAntidepressant activity

Uniqueness

The uniqueness of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide lies in its specific combination of furan and thiophene moieties, which may confer distinct biological activities not observed in similar compounds. Its potential applications in pharmaceuticals and agriculture further highlight its significance in research and development.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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